EAAT2 Inhibition Potency Varies with Substituent Pattern
The meta-bromophenyl moiety present in (R)-2-amino-2-(3-bromophenyl)acetic acid demonstrates fundamentally different biological target engagement profiles compared to structurally related derivatives. In functional assays against human excitatory amino acid transporter 2 (EAAT2), the meta-bromo substituted derivative exhibits an IC₅₀ of approximately 4.9 μM (4.90 × 10³ nM) [1]. In contrast, a structurally distinct derivative containing the meta-bromophenylglycine scaffold demonstrates an IC₅₀ of 36 nM against the same target under comparable assay conditions, representing a 136-fold difference in potency attributable to differences in peripheral substituents and overall molecular architecture [2].
| Evidence Dimension | EAAT2 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.90 × 10³ nM (4.9 μM) |
| Comparator Or Baseline | BDBM50366614 (meta-bromophenyl-containing derivative) IC₅₀ = 36 nM |
| Quantified Difference | 136-fold potency difference (36 nM vs. 4,900 nM) |
| Conditions | Human EAAT2 expressed in HEK293 cells; [³H]-D-Asp uptake inhibition measured after 3-4 minutes |
Why This Matters
This demonstrates that even within the meta-bromophenylglycine scaffold, specific structural modifications produce orders-of-magnitude differences in target engagement, making procurement of the exact compound essential for reproducible SAR studies.
- [1] BindingDB BDBM50197048. CHEMBL3975687. IC₅₀ = 4.90E+3 nM for EAAT2 inhibition. Curated by ChEMBL. View Source
- [2] BindingDB BDBM50366614. CHEMBL4176482. IC₅₀ = 36 nM for EAAT2 inhibition. Curated by ChEMBL. View Source
